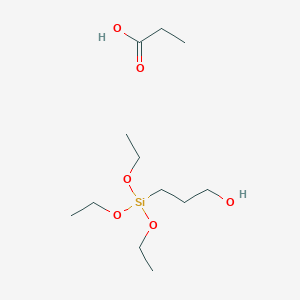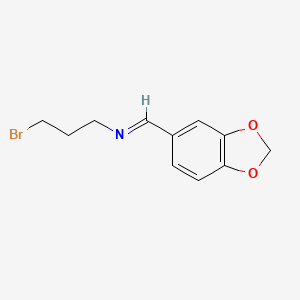
1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-3-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-3-bromo- is a chemical compound with a complex structure that includes a benzodioxole ring and a bromine atom
Métodos De Preparación
The synthesis of 1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-3-bromo- typically involves several steps, including the formation of the benzodioxole ring and the introduction of the bromine atom. The synthetic route may involve the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Propanamine Moiety: This involves the reaction of the benzodioxole derivative with a suitable amine, such as propanamine, under appropriate conditions to form the final compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-3-bromo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-3-bromo- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and interactions, particularly those involving amine-containing compounds.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-3-bromo- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-3-bromo- can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-N-methyl-1-propanamine: This compound has a similar benzodioxole ring structure but differs in the substitution pattern and functional groups.
3-(1,3-Benzodioxol-5-yl)-N,2-dimethyl-1-propanamine: This compound also contains a benzodioxole ring but has different substituents on the propanamine moiety.
The uniqueness of 1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-3-bromo- lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
308246-33-5 |
|---|---|
Fórmula molecular |
C11H12BrNO2 |
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-N-(3-bromopropyl)methanimine |
InChI |
InChI=1S/C11H12BrNO2/c12-4-1-5-13-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6-7H,1,4-5,8H2 |
Clave InChI |
JAZWBRVRLRDWRW-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=NCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


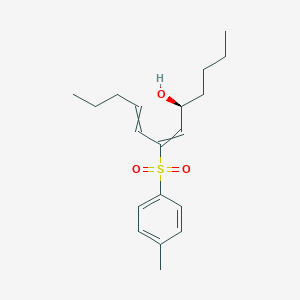

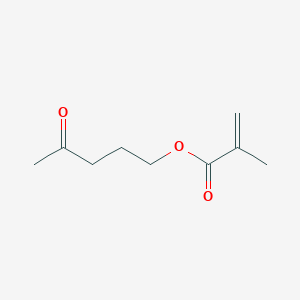
![4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine](/img/structure/B12580631.png)




![Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B12580656.png)

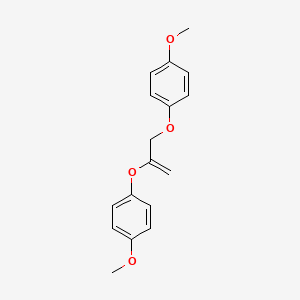
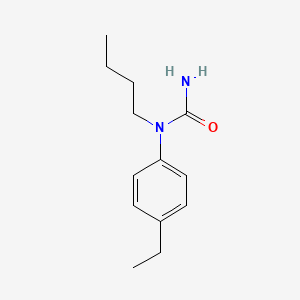
![6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12580675.png)
